ethyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate
CAS No.:
Cat. No.: VC16534648
Molecular Formula: C16H15ClF3NO3
Molecular Weight: 361.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H15ClF3NO3 |
|---|---|
| Molecular Weight | 361.74 g/mol |
| IUPAC Name | ethyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate |
| Standard InChI | InChI=1S/C16H15ClF3NO3/c1-2-24-14(22)21-13-6-5-11(17)9-12(13)15(23,16(18,19)20)8-7-10-3-4-10/h5-6,9-10,23H,2-4H2,1H3,(H,21,22) |
| Standard InChI Key | BZIKLWWRUOKZMC-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)NC1=C(C=C(C=C1)Cl)C(C#CC2CC2)(C(F)(F)F)O |
Introduction
Chemical Structure and Nomenclature
Systematic Nomenclature
Per IUPAC conventions, the compound is designated as:
ethyl (S)-(4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl)carbamate . Alternative identifiers include:
Synthesis and Manufacturing
Synthetic Pathways
As an efavirenz impurity, this carbamate derivative typically forms during the final stages of efavirenz synthesis via:
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Alkylation Side Reactions: Competing nucleophilic attacks during the coupling of the cyclopropylacetylene intermediate to the chlorophenyl carbamate precursor .
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Ethanolysis of Reactive Intermediates: Transesterification or alcoholysis of labile intermediates in the presence of ethanol, leading to ethyl carbamate formation instead of the desired methyl carbamate in efavirenz .
A simplified reaction scheme is:
Side product formation is minimized by controlling reaction stoichiometry, temperature (typically 0–5°C), and solvent polarity .
Purification Challenges
The compound’s structural similarity to efavirenz complicates separation. Industrial processes employ:
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Preparative HPLC: Using C18 columns with acetonitrile/water mobile phases (70:30 v/v) .
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Crystallization Techniques: Differential solubility in methanol/water mixtures at 2–8°C .
Physicochemical Properties
Key stability considerations:
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Hydrolytic Sensitivity: The carbamate ester undergoes slow hydrolysis in aqueous media (t₁/₂ ≈ 14 days at pH 7.4, 25°C) .
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Photolability: Degrades under UV light (λ = 254 nm), necessitating light-protected storage .
Analytical Characterization
Spectroscopic Profiling
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¹H NMR (400 MHz, CDCl₃): δ 7.35 (d, J = 8.4 Hz, 1H, ArH), 7.28 (dd, J = 8.4, 2.4 Hz, 1H, ArH), 7.16 (d, J = 2.4 Hz, 1H, ArH), 4.92 (s, 1H, OH), 4.20 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.21 (s, 1H, C≡CCH), 1.32 (t, J = 7.1 Hz, 3H, CH₃), 1.12–1.08 (m, 4H, cyclopropyl) .
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¹³C NMR (101 MHz, CDCl₃): δ 155.2 (C=O), 138.7 (q, J = 32.5 Hz, CF₃), 124.1 (C≡C), 122.8 (CCl), 85.4 (C≡C), 62.1 (OCH₂), 14.3 (CH₃), 10.1–9.8 (cyclopropyl) .
Mass Spectrometry
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HRMS (ESI+): m/z 362.0924 [M+H]⁺ (calc. 362.0928 for C₁₆H₁₆ClF₃NO₃) .
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Fragmentation pattern dominated by loss of ethanol (46 Da) from the carbamate group .
Pharmacological and Toxicological Profile
Biological Activity
While the parent drug efavirenz inhibits HIV-1 reverse transcriptase (IC₅₀ = 2.9 nM), this carbamate derivative exhibits:
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Reduced Antiviral Potency: EC₅₀ > 10 μM in MT-4 cell assays .
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CYP3A4 Induction: 23% of rifampicin’s effect at 10 μM, suggesting moderate enzyme-inducing potential .
Toxicological Data
Regulatory and Quality Control Considerations
Pharmacopeial Standards
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USP Acceptance Criteria: ≤0.15% in efavirenz drug substance .
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ICH Guidelines: Classified as a Process-Related Impurity (ICH Q3A) .
Analytical Methods for Quantification
| Method | Conditions | LOD/LOQ |
|---|---|---|
| HPLC-UV | C18 column, 65:35 MeCN/H₂O, 254 nm | 0.05%/0.15% |
| UPLC-MS/MS | ESI+, MRM 362→246, 2.1 × 50 mm BEH C18 | 0.01 μg/mL |
Applications and Future Perspectives
Current Uses
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Pharmaceutical Reference Standard: For HPLC calibration in efavirenz QC labs .
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Metabolic Pathway Studies: Tracing ethoxycarbamate formation in hepatic microsomal assays .
Research Opportunities
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Green Synthesis Optimization: Catalytic methods to minimize impurity generation.
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Stability-Indicating Methods: Development of real-time degradation monitoring assays.
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